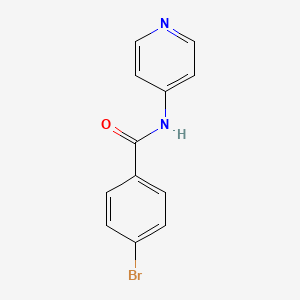

Benzamide, 4-bromo-N-4-pyridinyl-

Description

Historical Context of Benzamide (B126) Derivatives in Medicinal Chemistry Research

Benzamide derivatives have a rich history in medicinal chemistry, with their pharmacological potential being recognized for many decades. walshmedicalmedia.comnanobioletters.com Initially explored for their antipsychotic properties, the benzamide scaffold quickly demonstrated a broad spectrum of biological activities. walshmedicalmedia.com This led to the development of drugs for various conditions, including antiemetics, gastroprokinetics, and antidepressants. The versatility of the benzamide core lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its physicochemical and pharmacological properties. This adaptability has sustained its relevance in drug discovery, with researchers continually exploring new applications for this established chemical class. researchgate.netnih.gov Over the years, modifications to the basic benzamide structure have given rise to numerous derivatives with enhanced potency and selectivity for a variety of biological targets. walshmedicalmedia.comnih.gov

Overview of Pyridinyl Benzamide Class and Research Significance

The pyridinyl benzamide class of compounds represents a specific and highly significant subset of benzamide derivatives. nih.gov The incorporation of a pyridine (B92270) ring introduces a nitrogen atom into the aromatic system, which can act as a hydrogen bond acceptor and a site for potential metabolic transformations, influencing the compound's pharmacokinetic and pharmacodynamic profiles. nih.gov The position of the nitrogen atom within the pyridine ring (2-, 3-, or 4-pyridinyl) further diversifies the structural and electronic properties of these molecules, offering a range of possibilities for interacting with biological targets. ontosight.ai Research has shown that pyridinyl benzamides exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. nih.govontosight.aiacs.org Their significance in research is underscored by their role as potent inhibitors of various enzymes and as modulators of cellular signaling pathways. nih.gov

Contextualizing Benzamide, 4-bromo-N-4-pyridinyl- within Broader Benzamide Research

Benzamide, 4-bromo-N-4-pyridinyl-, also known as 4-bromo-N-(pyridin-4-yl)benzamide, is a specific example within the broader class of pyridinyl benzamides. ontosight.ai Its structure features a bromine atom at the 4-position of the benzoyl ring and the attachment of the benzamide nitrogen to the 4-position of the pyridine ring. The presence and position of the bromine atom, a halogen, can significantly influence the compound's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in drug-receptor binding. This particular substitution pattern distinguishes it from other pyridinyl benzamides and has prompted investigations into its unique biological profile. ontosight.ai Research on this compound contributes to the broader understanding of structure-activity relationships within the benzamide class, providing insights into how specific substitutions on the benzoyl and pyridinyl rings modulate biological activity. ontosight.ai

Chemical and Physical Properties of Benzamide, 4-bromo-N-4-pyridinyl-

| Property | Value |

| Molecular Formula | C12H9BrN2O |

| Molecular Weight | 277.12 g/mol |

| Melting Point | 216-217 °C |

| CAS Number | 14547-77-4 |

Data sourced from chemicalbook.com

Detailed Research Findings

While specific, in-depth research exclusively focused on Benzamide, 4-bromo-N-4-pyridinyl- is not extensively detailed in the provided results, the broader context of pyridinyl benzamides suggests its potential in several research areas. The general class of benzamides is known for a variety of biological activities, and the specific substitutions in this compound make it a molecule of interest. ontosight.ai

Studies on similar pyridinyl benzamide structures have shown promise in various therapeutic areas. For instance, the pyridyl benzamide class has been identified as a novel and potent inhibitor of Trypanosoma brucei, the parasite responsible for African trypanosomiasis. nih.gov Although the initial hit compound in that study had a modest IC50 of 12 μM, subsequent optimization led to significantly more potent analogs. nih.gov This highlights the potential for structural modifications of the pyridinyl benzamide scaffold to yield highly active compounds.

Furthermore, research into other bromo-substituted benzamides has revealed significant biological activities. For example, 4-bromo-N-(pyridin-2-yl)benzamide has demonstrated antimycobacterial activity against Mycobacterium tuberculosis. This suggests that the bromine substitution on the benzoyl ring can be a key contributor to the biological effects of these compounds.

The synthesis of Benzamide, 4-bromo-N-4-pyridinyl- can be achieved through standard amidation reactions. A common method involves the reaction of 4-bromobenzoyl chloride with 4-aminopyridine (B3432731) in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. byjus.com

Interactive Data Table: Related Pyridinyl Benzamide Compounds and Their Activities

| Compound | Target/Activity | Reported IC50/Ki |

| Pyridyl benzamide initial hit | Trypanosoma brucei brucei | 12 μM |

| Optimized pyridyl benzamide (compound 79) | Trypanosoma brucei rhodesiense | 0.045 μM |

| 4-Bromo-N-(pyridin-2-yl)benzamide | Mycobacterium tuberculosis H37Ra | 1.35-2.18 μM |

| 2-Hydroxy-N-phenylbenzamides | Acetylcholinesterase (AChE) | 33.1-85.8 µM |

| Sulfonamide-bearing benzamide (compound 2) | Human Carbonic Anhydrase II (hCA II) | 0.09–0.58 µM |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-pyridin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-10-3-1-9(2-4-10)12(16)15-11-5-7-14-8-6-11/h1-8H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIIJRGDYWZDCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=NC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001305992 | |

| Record name | 4-Bromo-N-4-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47200453 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

14547-77-4 | |

| Record name | 4-Bromo-N-4-pyridinylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14547-77-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-4-pyridinylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001305992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Classical Amidation Approaches for Benzamide (B126), 4-bromo-N-4-pyridinyl- Synthesis

The formation of the amide bond in Benzamide, 4-bromo-N-4-pyridinyl- is frequently achieved through well-established classical amidation methods. These approaches are valued for their reliability and straightforward execution.

Nucleophilic Acyl Substitution Strategies

The primary classical route for synthesizing Benzamide, 4-bromo-N-4-pyridinyl- is through a nucleophilic acyl substitution reaction. This strategy involves the reaction of a carboxylic acid derivative, typically an acyl chloride, with an amine. In this specific case, 4-bromobenzoyl chloride serves as the acylating agent, and 4-aminopyridine (B3432731) acts as the nucleophile. The lone pair of electrons on the nitrogen atom of the pyridine-amine attacks the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion, which is subsequently neutralized by a base, leading to the formation of the stable amide linkage. The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the acyl chloride. nih.govnih.gov

For instance, a general procedure involves dissolving equimolar amounts of 4-bromobenzoyl chloride and an aniline (B41778) derivative, such as 2-nitroaniline or 4-methoxy-2-nitroaniline , in a suitable solvent and refluxing the mixture. nih.govnih.gov This method can be directly adapted for the synthesis of the title compound using 4-aminopyridine .

Reagent and Reaction Condition Optimization

Optimizing reagents and reaction conditions is crucial for maximizing the yield and purity of Benzamide, 4-bromo-N-4-pyridinyl- . Key parameters that are often adjusted include the choice of solvent, base, reaction temperature, and reaction time. Anhydrous solvents like dichloromethane (B109758) (DCM) or acetone (B3395972) are commonly used under an inert atmosphere. A stoichiometric amount of a base, such as triethylamine (B128534) or pyridine (B92270), is essential to neutralize the hydrochloric acid byproduct, which drives the reaction towards completion. While many of these reactions proceed efficiently at room temperature, gentle heating can sometimes reduce the reaction time.

| Parameter | Optimal Condition | Effect on Reaction |

|---|---|---|

| Solvent | Dichloromethane (DCM) or Acetone | Provides a non-protic environment, preventing hydrolysis of the acyl chloride. |

| Base | Triethylamine or Pyridine | Neutralizes HCl byproduct, driving the reaction to completion. |

| Molar Ratio | Slight excess of amine (e.g., 1:1.2 acyl chloride to amine) | Ensures complete consumption of the acyl chloride to maximize yield. |

| Temperature | Room temperature (20–25°C) or mild heating (40–50°C) | Room temperature is often sufficient, while mild heating can accelerate the reaction rate. |

Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig Amination)

A more modern and versatile approach for the synthesis of aryl amines, including Benzamide, 4-bromo-N-4-pyridinyl- , is the Buchwald-Hartwig amination. wikipedia.org This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an aryl halide with an amine. wikipedia.org This method is particularly advantageous for substrates that may be sensitive to the conditions of classical amidation. wikipedia.org

The catalytic cycle generally involves the oxidative addition of the aryl bromide (4-bromobenzoyl halide derivative) to a Pd(0) complex. This is followed by the coordination of the amine (4-aminopyridine ) and subsequent deprotonation by a base to form a palladium-amido complex. The final step is reductive elimination, which yields the desired N-aryl amine product and regenerates the Pd(0) catalyst. youtube.com The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium catalyst, the phosphine (B1218219) ligand, and the base. nih.gov Bulky, electron-rich phosphine ligands like XPhos, SPhos, and BINAP are known to enhance the reaction's efficiency and scope. youtube.comchemspider.com

| Component | Role | Example |

|---|---|---|

| Catalyst | Facilitates the C-N bond formation | Palladium acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃). chemspider.com |

| Ligand | Stabilizes the palladium center and promotes key steps in the catalytic cycle | BINAP, XPhos, RuPhos. youtube.comnih.govchemspider.com |

| Base | Deprotonates the amine, activating it for coupling | Sodium tert-butoxide (NaOt-Bu) or Cesium carbonate (Cs₂CO₃). chemspider.com |

| Solvent | Provides the reaction medium | Toluene or Dioxane. chemspider.com |

Multi-step Synthetic Routes and Intermediate Formation

The synthesis of Benzamide, 4-bromo-N-4-pyridinyl- and its analogues can also be accomplished through multi-step synthetic sequences that involve the formation of key intermediates. For example, a synthetic strategy could first involve the preparation of a more complex benzoyl chloride or a modified aminopyridine before the final amidation step.

One illustrative multi-step synthesis involves the reaction of 4-bromobenzoyl chloride with potassium thiocyanate (B1210189) to form a 4-bromo-benzoyl isothiocyanate intermediate. nih.gov This intermediate can then be condensed with an amine to yield a more complex benzamide derivative. nih.gov Another approach involves the initial reaction of a substituted benzoic acid, like 4-bromo-2-nitrobenzoic acid , with an aniline to form an amide intermediate, which can then undergo further transformations. tandfonline.com These multi-step routes offer the flexibility to introduce various functional groups and build molecular complexity.

Derivatization Strategies and Analogue Preparation

Benzamide, 4-bromo-N-4-pyridinyl- serves as a valuable scaffold for the preparation of a wide array of analogues through various derivatization strategies. These modifications are often aimed at exploring structure-activity relationships in medicinal chemistry or tuning the material properties of the compound.

Modifications of the Benzamide Ring

The benzamide ring of the title compound is a prime site for modification. The bromine atom at the 4-position is particularly amenable to substitution reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

For instance, the bromine atom can be replaced with various aryl or heteroaryl groups by reacting Benzamide, 4-bromo-N-4-pyridinyl- with a corresponding boronic acid or boronic ester in the presence of a palladium catalyst. A study on the arylation of (S)-4-bromo-N-(1-phenylethyl)benzamide demonstrated the successful coupling with a variety of aryl boronic acids to generate a library of biaryl-containing benzamide analogues. researchgate.net This strategy allows for the systematic exploration of the chemical space around the benzamide core, leading to the generation of novel compounds with potentially enhanced biological or physical properties.

Substitutions on the Pyridine Ring

The pyridine ring within N-pyridinyl benzamides is susceptible to electrophilic substitution reactions. For the related isomer, 4-bromo-N-(pyridin-2-yl)benzamide, electrophilic substitution, such as nitration, occurs on the pyridine ring. This reaction typically takes place at the meta and para positions relative to the amide nitrogen.

For instance, the nitration of 4-bromo-N-(pyridin-2-yl)benzamide using a mixture of nitric acid and sulfuric acid at low temperatures yields the 5-nitropyridin-2-yl derivative. This suggests that the pyridine ring's reactivity is influenced by the electron-withdrawing nature of the benzamide group. While specific studies on "Benzamide, 4-bromo-N-4-pyridinyl-" are not detailed in the provided results, similar reactivity can be anticipated, where electrophiles would likely attack positions on the pyridine ring that are electronically favorable.

| Reaction | Reagents | Product |

| Nitration | HNO₃, H₂SO₄ | 4-Bromo-N-(5-nitropyridin-2-yl)benzamide |

Formation of Heterocyclic Hybrid Systems

The N-pyridinyl benzamide scaffold is a valuable building block for the synthesis of more complex heterocyclic hybrid systems. These hybrids are of interest in medicinal chemistry due to their potential biological activities. nih.gov Research has shown that pyridine derivatives can be used to construct novel hybrid molecules incorporating other heterocyclic rings like pyran, pyrimidine (B1678525), and pyrazole. nih.gov

One general approach involves the reaction of a substituted aminopyridine with other reagents to form fused or linked heterocyclic systems. For example, 2-aminopyridin-3-ols can be used to form 2-substituted oxazolo[4,5-b]pyridines under specific catalytic conditions. rsc.org Although not explicitly demonstrated for "Benzamide, 4-bromo-N-4-pyridinyl-", its structure lends itself to similar transformations where the pyridine nitrogen or other activated positions on the ring could participate in cyclization reactions to form fused heterocyclic systems. The synthesis of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment further illustrates the utility of the pyridinyl moiety in creating complex hybrid molecules. nih.gov

Green Chemistry Approaches in Synthesis

Recent research has focused on developing more environmentally friendly methods for the synthesis of N-pyridinyl benzamides. These green chemistry approaches aim to reduce waste, avoid hazardous reagents, and utilize reusable catalysts.

One such method involves the use of a bimetallic metal-organic framework, Fe₂Ni-BDC, as a heterogeneous catalyst for the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com This reaction proceeds under an air atmosphere without the need for additional reducing or oxidizing agents. A key advantage of this catalyst is its recoverability and reusability without a significant loss of activity, which aligns with the principles of green chemistry. mdpi.com

Another green approach is the cerium(III)-catalyzed synthesis of pyridyl benzamides from aminopyridines and nitroolefins. rsc.org This method is notable for its use of water as the source of the carbonyl oxygen atom and the absence of external oxidants and additives. rsc.org Furthermore, solvent-free conditions have been explored for the synthesis of related benzamides, such as the Ritter Amidation of an alcohol and a nitrile using a magnetic CoFe₂O₄SiO₂-DASA catalyst, which can be easily recovered with a magnet. chemicalbook.com

| Catalytic System | Reactants | Key Green Features | Reference |

| Fe₂Ni-BDC MOF | 2-Aminopyridine, trans-β-nitrostyrene | Heterogeneous, reusable catalyst; no external oxidants/reductants | mdpi.com |

| Cerium(III) | 2-Aminopyridines, Nitroolefins | No external oxidants/additives; water as oxygen source | rsc.org |

| CoFe₂O₄SiO₂-DASA | Alcohol, Nitrile | Solvent-free conditions; magnetically recoverable catalyst | chemicalbook.com |

Redox Chemistry of Pyridinyl Benzamides

The redox chemistry of pyridinyl benzamides is primarily centered on functional groups attached to the aromatic rings. For instance, in "Benzamide, 4-nitro-N-2-pyridinyl-", the nitro group is susceptible to both oxidation and reduction reactions. smolecule.com

The nitro group can be reduced to an amine group using common reducing agents like sodium borohydride (B1222165) or through catalytic hydrogenation. smolecule.com This transformation is significant as it introduces a new functional group that can be further modified. Conversely, the nitro group can participate in oxidation reactions, potentially yielding different oxidized derivatives with the use of oxidizing agents such as potassium permanganate (B83412) or hydrogen peroxide. smolecule.com

While "Benzamide, 4-bromo-N-4-pyridinyl-" does not possess a nitro group, the principles of redox chemistry would apply to other susceptible functional groups that could be introduced onto either the benzamide or the pyridine ring. The pyridinyl nitrogen itself can also undergo oxidation to form N-oxides, a common transformation for pyridine-containing compounds, which can alter the electronic properties and reactivity of the molecule.

Molecular Mechanisms of Action and Biological Targets Pre Clinical Focus

Enzyme Inhibition Mechanisms

Benzamide (B126), 4-bromo-N-4-pyridinyl- and its derivatives have been investigated for their ability to inhibit several key enzymes involved in various cellular processes.

Benzamide derivatives are recognized for their potential to inhibit histone deacetylases (HDACs), enzymes that play a crucial role in gene expression regulation. ontosight.ai By removing acetyl groups from histone proteins, HDACs lead to chromatin condensation and transcriptional repression. nih.gov Inhibition of HDACs can restore the expression of tumor suppressor genes, making them a target for cancer therapy. nih.gov

The 2-aminobenzamide (B116534) scaffold, a key feature in some related inhibitor designs, has shown selectivity towards class I HDACs, specifically HDAC1, HDAC2, and HDAC3. nih.gov The selectivity of HDAC inhibitors is significantly influenced by their zinc-binding groups. nih.gov For instance, the substitution pattern on the benzamide ring can dramatically alter subtype selectivity. nih.gov While some 2-substituted benzamides demonstrate high selectivity for HDAC3, others with a 2-amino-6-fluorobenzamide (B53790) structure act as inhibitors of HDAC1, 2, and 3. nih.gov The addition of an aromatic moiety, such as a phenyl or thienyl group, to the 2-aminobenzamide structure can enhance selectivity for HDAC1 and HDAC2 over HDAC3. nih.gov This is attributed to the filling of an internal cavity near the catalytic region of these specific subtypes. nih.gov

Table 1: HDAC Subtype Selectivity of Benzamide Derivatives

| Compound/Scaffold | Target HDAC Subtypes | Key Structural Feature | Reference |

|---|---|---|---|

| 2-Aminobenzamide | HDAC1, HDAC2, HDAC3 | Unsubstituted 2-aminobenzamide | nih.gov |

| 2-Amino-6-fluorobenzamide | HDAC1, HDAC2, HDAC3 | 2-amino-6-fluorobenzamide | nih.gov |

| 2-Aminobenzamide with aromatic moiety at position-5 | HDAC1, HDAC2 (selective over HDAC3) | Phenyl or thienyl group at position-5 | nih.gov |

| 2-Methylthiobenzamide | HDAC3 (highly selective) | 2-methylthiobenzamide | nih.gov |

The inhibition of HDACs by compounds like Benzamide, 4-bromo-N-4-pyridinyl- can lead to the hyperacetylation of histone proteins. nih.gov This process results in a more relaxed chromatin structure, allowing for the transcription of previously silenced genes, including those involved in tumor suppression. nih.gov The reactivation of these genes can, in turn, trigger various cellular pathways leading to cell cycle arrest, apoptosis (programmed cell death), and differentiation in cancer cells. For example, a derivative of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide, compound C9, was found to arrest the cell cycle at the G2 phase and induce apoptosis in non-small cell lung cancer cell lines. nih.gov This was associated with the inhibition of the phosphorylation of key signaling proteins like FGFR1, PLCγ1, and ERK. nih.gov

Succinate (B1194679) dehydrogenase (SDH), also known as mitochondrial complex II, is a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain. mdpi.comnih.gov While a broad class of fungicides known as SDHIs target this enzyme, there is no specific information in the provided search results directly linking Benzamide, 4-bromo-N-4-pyridinyl- to SDH inhibition. mdpi.comnih.gov Generally, inhibition of SDH impairs cellular respiration and can lead to an accumulation of succinate. mdpi.com Mild inhibition may be compensated for by an increase in succinate concentration, while higher levels of inhibition can alter metabolic fluxes. mdpi.comnih.gov

Research has explored benzamide and benzamidine (B55565) derivatives as inhibitors of urokinase-type plasminogen activator (uPA), a serine protease implicated in cancer invasion and metastasis. nih.govnih.gov Certain 4-(3H-imidazo[4,5-b]pyridin-2-yl)-N-substituted benzamide derivatives have been shown to reduce uPA and its receptor (uPAR) levels in colorectal and hepatocellular carcinoma cell lines. nih.gov The design of potent and selective uPA inhibitors has often incorporated 4-aminoarylamidine or 4-aminoarylguanidine groups as S1 binding elements. nih.gov

A novel benzamide derivative, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, has demonstrated potent inhibitory activity against elastase, a serine protease. nih.gov This compound exhibited stronger potential against elastase than the reference compound, oleanolic acid, with an inhibition value of 1.21 µM. nih.gov Molecular docking studies suggest that the compound's inhibitory potential is related to its interaction with the active site of the enzyme. nih.gov

Histone Deacetylase (HDAC) Inhibition

Interaction with Receptors (e.g., Neuronal Nicotinic Receptors)

While direct studies on the interaction of Benzamide, 4-bromo-N-4-pyridinyl- with neuronal nicotinic receptors (nAChRs) are not extensively documented, research into related benzamide analogs suggests a potential for such interactions. Neuronal nAChRs are critical ligand-gated ion channels in the central and peripheral nervous systems, and their modulation can impact a variety of physiological processes.

Some benzamide derivatives have been identified as negative allosteric modulators of human neuronal nicotinic receptors. This indicates that while they may not directly compete with the primary neurotransmitter, acetylcholine, for the binding site, they can bind to a different site on the receptor to inhibit its activity. For instance, a study on a series of benzamide analogs could provide a framework for understanding how the structural characteristics of these molecules contribute to their ability to inhibit nAChR activity. However, without specific experimental data for Benzamide, 4-bromo-N-4-pyridinyl-, its precise effect on neuronal nicotinic receptors remains speculative.

Modulation of Cell Proliferation and Apoptosis Pathways

The potential for Benzamide, 4-bromo-N-4-pyridinyl- to modulate cell proliferation and apoptosis is an area of significant interest, largely inferred from studies on the broader class of N-substituted benzamides. Research has shown that certain benzamide derivatives can induce apoptosis, or programmed cell death, in cancer cell lines. nih.gov

The proposed mechanism for some N-substituted benzamides involves the induction of cytochrome c release from the mitochondria into the cytosol, which in turn activates caspase-9, a key initiator of the apoptotic cascade. nih.gov This process appears to be independent of the p53 tumor suppressor protein in some cell lines, suggesting a distinct signaling pathway. nih.gov Furthermore, some benzamides have been observed to cause a G2/M cell cycle block, arresting cell division. nih.gov While these findings are promising for the development of novel anti-cancer agents, it is crucial to note that the specific effects of Benzamide, 4-bromo-N-4-pyridinyl- on cell proliferation and apoptosis pathways have not been explicitly detailed in the available literature.

Antifungal Activity Mechanisms

The potential antifungal activity of Benzamide, 4-bromo-N-4-pyridinyl- is suggested by research on various benzamide derivatives. While specific studies on this compound are lacking, related structures have demonstrated antifungal properties against a range of pathogenic fungi. For example, a series of novel benzamide derivatives containing a triazole moiety showed good activity against several phytopathogenic fungi. nih.gov The antifungal mechanism of these related compounds is thought to involve the disruption of the fungal cell membrane.

Another study on pyrimidine (B1678525) derivatives containing an amide moiety also reported significant antifungal activity. nih.gov The structure-activity relationship in these studies often highlights the importance of specific substituents on the benzamide ring for enhancing antifungal potency. nih.gov The presence of halogen atoms like fluorine or chlorine on the benzene (B151609) ring was found to remarkably improve activity in some series. nih.gov This suggests that the bromo-substituent in Benzamide, 4-bromo-N-4-pyridinyl- could potentially contribute to antifungal effects, though this remains to be experimentally verified.

| Compound Derivative | Fungus | EC50 (µg/mL) |

|---|---|---|

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6h) | Alternaria alternata | 1.77 |

| N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivative (6k) | Various phytopathogenic fungi | 0.98 - 6.71 |

| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | 10.5 |

Antitrypanosomal Activity

While there is no direct evidence of the antitrypanosomal activity of Benzamide, 4-bromo-N-4-pyridinyl-, research on related heterocyclic compounds provides a rationale for its potential in this area. Trypanosomatids are the causative agents of several neglected tropical diseases, and there is an urgent need for new therapeutic agents.

Studies on benzoylthioureas have shown that these compounds can inhibit the growth of Trypanosoma cruzi. nih.gov Molecular docking studies of these derivatives suggest they may interact with key parasitic enzymes like cruzain and CYP-51. nih.gov Although structurally different, this highlights that benzamide-related scaffolds are being explored for their antitrypanosomal potential. The specific evaluation of Benzamide, 4-bromo-N-4-pyridinyl- against trypanosomal parasites would be necessary to determine its activity.

Inhibition of Viral Entry (e.g., Ebola, Marburg) by Related Benzamides

A significant area of research for benzamide derivatives has been in the development of inhibitors of viral entry, particularly for highly pathogenic viruses like Ebola and Marburg. A series of 4-(aminomethyl)benzamides has been identified as potent inhibitors of the entry of these filoviruses into host cells. nih.govresearchgate.netnih.gov

The mechanism of action of these related benzamides is believed to involve the direct binding to the viral glycoprotein (B1211001) (GP), which is responsible for mediating the fusion of the viral and host cell membranes. nih.gov By blocking this fusion process, the viral genetic material is prevented from entering the host cell, thereby halting the replication cycle. nih.gov Several of these 4-(aminomethyl)benzamide (B1271630) compounds have demonstrated superior inhibitory activity against both Ebola and Marburg viruses in in vitro assays. nih.gov While Benzamide, 4-bromo-N-4-pyridinyl- is not a 4-(aminomethyl)benzamide, the proven anti-filoviral activity of this related class of compounds underscores the potential of the benzamide scaffold in antiviral drug discovery.

| Related Compound Class | Target Viruses | Mechanism of Action |

|---|---|---|

| 4-(aminomethyl)benzamides | Ebola virus, Marburg virus | Inhibition of viral entry via binding to the viral glycoprotein (GP) and blocking membrane fusion. |

Cardioprotective Activity and Related Molecular Interactions

The potential cardioprotective effects of Benzamide, 4-bromo-N-4-pyridinyl- are currently not established in the scientific literature. However, studies on other benzamide derivatives have suggested possible cardiovascular applications. For example, some benzamide compounds have been investigated for their effects on cardiac injury caused by ischemia/reperfusion.

The molecular mechanisms underlying the observed cardioprotective effects in these related compounds are not fully understood and appear to be diverse. Without specific research on Benzamide, 4-bromo-N-4-pyridinyl-, any discussion of its potential cardioprotective activity remains speculative and would require dedicated pre-clinical investigation.

Structure Activity Relationship Sar Studies

Influence of Halogenation on Activity and Binding Affinity

The nature and position of halogen substituents on the benzamide (B126) scaffold play a pivotal role in modulating biological activity. Studies on various benzamide derivatives have demonstrated that halogenation can significantly influence inhibitory potency and target selectivity.

For instance, in a series of phenylsulfonylamino-benzanilide inhibitors, replacing a 5-chloro group on the B-ring with a 5-bromo substitution (compound 14) enhanced the potency against the sodium-dependent organic anion transporter (SOAT) to an IC50 of 1.4 μM. acs.org This suggests that the larger, more polarizable bromine atom can form more favorable interactions within the target's binding pocket. Conversely, for the apical sodium-dependent bile acid transporter (ASBT) and the sodium taurocholate cotransporting polypeptide (NTCP), there was little difference in activity between the 5-chloro and 5-bromo analogues. acs.org

Further analysis showed that a 2,5-dichloro substitution on ring C was more potent when ring B had a chloro substitution compared to a bromo substitution at the same position, indicating a complex interplay between halogen identities at different locations on the molecule. acs.org In another series of benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, compounds with chloro, bromo, and fluoro substitutions were synthesized and evaluated for larvicidal and fungicidal activities. mdpi.com While the specific impact of each halogen was not deconstructed in detail, the high activity of halogenated derivatives underscores the importance of this functional group. For example, compound 7j (N-(4-fluorophenyl)), 7m (N-(4-chlorophenyl)), and 7n (N-(4-bromophenyl)) all demonstrated significant biological activity. mdpi.com

Table 1: Effect of Halogen Substitution on Inhibitory Activity (IC50, μM)

| Compound | A-Ring Substitution | B-Ring Substitution | C-Ring Substitution | SOAT IC50 (μM) | ASBT IC50 (μM) | NTCP IC50 (μM) |

|---|---|---|---|---|---|---|

| S1647 (1) | 4-nitro | - | 3,4-dichloro | 3.5 | 13.4 | 10.4 |

| 12 | 4-nitro | 5-chloro | - | 1.9 | 155.0 | >300 |

| 14 | 4-nitro | 5-bromo | 3,4-dichloro | 1.4 | 13.1 | 10.9 |

| 17 | 4-nitro | 5-bromo | 2,5-dichloro | 2.5 | 11.2 | 7.9 |

| 16 | 4-nitro | 5-chloro | 2,5-dichloro | 1.9 | 9.0 | 5.8 |

Data sourced from a study on phenylsulfonylamino-benzanilide inhibitors. acs.org

Effect of Substituent Position and Electronic Effects on Benzamide and Pyridine (B92270) Rings

The position of substituents on both the benzamide and pyridine rings is a critical determinant of biological activity, influencing both electronic properties and the molecule's conformation. The classic approach to generating brominated benzanilides often suffers from poor selectivity, highlighting the importance of precise substituent placement for desired biological outcomes. nih.gov The location of a bromo group, for example, can differentiate between anti-hypertensive and anti-depressant activities. nih.gov

In studies of S1647 derivatives, moving a nitro group substituent on the A-ring from the meta to the para position significantly reduced inhibitory potency against ASBT. acs.org When the nitro group was moved to the ortho position, inhibitory activity against both ASBT and NTCP was completely lost. acs.org This demonstrates a strong positional effect, likely due to the specific electronic and steric requirements of the binding site.

The electronic effects of substituents are also crucial. A study on 4-substituted N-chlorobenzamides using 17O NMR spectroscopy showed a strong correlation between the chemical shifts and the electronic character of the substituents (σ+ constants). rsc.org This indicates that electron-donating or electron-withdrawing groups directly influence the electronic environment of the carbonyl oxygen, which is often a key interaction point in receptor binding. rsc.org

Impact of Steric Bulk on Biological Target Binding

Steric hindrance, the effect of the size of substituent groups on reaction rates and molecular interactions, is a significant factor in the SAR of benzamide derivatives. Large, bulky substituents can physically obstruct the optimal binding of a molecule to its target receptor.

Research on benzamides with pyridine-linked 1,2,4-oxadiazole structures revealed that compounds with less steric substitution attached to the aniline (B41778) moiety tended to show increased larvicidal activity. nih.gov This suggests that smaller substituents may reduce steric clashes within the target's binding site, allowing for a more favorable interaction and higher efficacy. nih.gov For example, the introduction of a bulky tert-butyl group (compound 7e ) can alter the binding profile compared to smaller substituents. mdpi.com

The dihedral angle between the benzene (B151609) rings in benzamide structures is influenced by substituents and can affect how the molecule fits into a binding pocket. nih.govnih.gov For instance, in N-(2-nitrophenyl)-4-bromobenzamide, the dihedral angles between the rings were found to be approximately 17-19°. nih.govnih.gov Bulky groups can force a greater torsion angle, potentially disrupting the planarity required for optimal π-π stacking or other non-covalent interactions with the biological target. rsc.org

Role of Lipophilicity and Membrane Permeability

Lipophilicity, the ability of a compound to dissolve in fats, oils, and non-polar solvents, is a critical physicochemical property that governs its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. mdpi.com It is a key factor in a molecule's ability to cross biological membranes to reach its target. researchgate.netnih.gov

While increasing lipophilicity can improve membrane permeability, it can also lead to liabilities such as poor aqueous solubility and faster metabolic clearance. researchgate.netnih.gov Therefore, an optimal balance is required. The metric of Lipophilic Permeability Efficiency (LPE) has been introduced to assess how efficiently a compound achieves passive membrane permeability for a given level of lipophilicity. researchgate.netnih.gov

Halogenation is a common strategy to increase the lipophilicity of a molecule. researchgate.net In a study of halogenated 1-hydroxynaphthalene-2-carboxanilides, N-(4-bromo-3-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide was found to be one of the most lipophilic compounds in the series. mdpi.com The lipophilicity of a compound is often expressed as the partition coefficient (log P), with an optimal range for passive gastrointestinal absorption typically between 0 and 3. mdpi.com

The interplay between lipophilicity and activity is complex. The addition of halogen atoms to a benzamide structure, such as bromine, increases lipophilicity and can thereby improve its ability to penetrate cells and interact with intracellular targets. researchgate.net

Modulation of Target Selectivity through Structural Modifications

Structural modifications to the benzamide scaffold can be strategically employed to alter binding affinity for different biological targets, thereby modulating selectivity. Achieving selectivity is crucial in drug design to minimize off-target effects.

In the study of S1647-derived SLC10 inhibitors, specific substitutions were shown to shift selectivity between SOAT, ASBT, and NTCP. acs.org For example, the introduction of a 5-chloro substitution on the B-ring (compound 12) made the compound selective for SOAT by significantly reducing its potency against ASBT and completely abolishing its effect on NTCP. acs.org In contrast, adding a 5-bromo substitution (compound 14) largely retained the non-selective inhibition pattern of the parent compound, although it did increase potency toward SOAT. acs.org

These findings indicate that subtle changes, such as altering a single halogen atom or its position, can be used to fine-tune the interaction profile of a compound with a family of related transporters. Deletion of a 3,4-dichloro substitution from the C-ring of one analogue restored its inhibitory potency for ASBT and NTCP, while having no effect on SOAT, further demonstrating the potential for achieving target selectivity through precise structural modifications. acs.org

Comparative Analysis of Analogues and Derivatives

Comparing various analogues and derivatives of 4-bromo-N-4-pyridinyl-benzamide provides a broader understanding of the SAR. A wide range of derivatives has been synthesized, incorporating different substituents on both the benzoyl and aniline/pyridine rings.

For instance, comparing N-(4-bromophenyl)benzamide with N-(4-chlorophenyl)benzamide and N-(4-fluorophenyl)benzamide allows for the direct assessment of the effect of the halogen on the N-phenyl ring. mdpi.comnanobioletters.com Similarly, derivatives like 4-bromo-N-(2-nitrophenyl)benzamide introduce a nitro group, which significantly alters the electronic and steric profile of the N-phenyl ring, leading to different crystal packing and intermolecular interactions. nih.govnih.gov

In one study, a series of benzamides were synthesized where the carboxylic acid part included a pyridine-linked 1,2,4-oxadiazole moiety. mdpi.comnih.gov The N-phenyl ring was substituted with various groups, including halogens (F, Cl, Br) and alkyl groups (tert-butyl). The resulting compounds showed a range of fungicidal and larvicidal activities, with compound 7a (2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide) showing 100% larvicidal activity at 10 mg/L. mdpi.comnih.gov

Another study focused on 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors. tandfonline.com Analogues were created by adding different substituted phenylamido or phenylsulfonamido groups at the 2-position of the benzamide ring, leading to compounds like B3 , B15 , and C2 , each with distinct properties and inhibitory activities. tandfonline.com This comparative approach is essential for mapping the chemical space and identifying the most promising candidates for further development.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| Benzamide, 4-bromo-N-4-pyridinyl- |

| 2-chloro-N-(4-fluorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide (7j) |

| 2-chloro-N-(4-chlorophenyl)-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide (7m) |

| N-(4-bromophenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide (7n) |

| N-(4-(tert-butyl)phenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide (7e) |

| 2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)-N-phenylbenzamide (7a) |

| Phenylsulfonylamino-benzanilide (S1647) |

| 4-bromo-N-(2-nitrophenyl)benzamide |

| N-(4-bromo-3-chlorophenyl)-1-hydroxynaphthalene-2-carboxamide |

| 4-bromo-N-(3,5-dimethoxyphenyl)-2-(2-methylphenylamido)benzamide (B3) |

| 4-bromo-N-(3,5-dimethoxyphenyl)-2-(4-chlorophenylamido)benzamide (B15) |

| 4-bromo-N-(3,5-dimethoxyphenyl)-2-(phenylsulfonamido)benzamide (C2) |

| N-(4-bromophenyl)benzamide |

| N-(4-chlorophenyl)benzamide |

Pre Clinical Biological Evaluation Methodologies

In vitro Bioassays for Pharmacological Potential Assessment

In vitro bioassays are fundamental in the initial screening and characterization of the pharmacological potential of "Benzamide, 4-bromo-N-4-pyridinyl-" and related compounds. These assays are conducted in a controlled environment outside of a living organism, such as in test tubes or on cell cultures.

Enzyme inhibition assays are a common method to evaluate the effect of benzamide (B126) derivatives on specific enzyme targets. For instance, fluorometric assays are frequently used to determine the inhibitory activity of compounds against enzymes like Histone Deacetylases (HDACs), which are implicated in cancer. In a typical HDAC inhibition assay, nuclear extracts from cells (e.g., HeLa cells) or recombinant human HDAC enzymes are incubated with the test compound. nanobioletters.com A fluorogenic substrate is then added, and the enzyme's activity is measured by the fluorescence produced. nanobioletters.com The concentration of the compound that inhibits 50% of the enzyme's activity is determined as the IC₅₀ value. nanobioletters.com Similar assays are employed for other enzyme targets like Fibroblast Growth Factor Receptor 1 (FGFR1) and Rho-associated kinase-1 (ROCK1). nih.govnih.gov

Interactive Data Table: Examples of Enzyme Inhibition by Benzamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) |

| Compound C9 | FGFR1 | 1.25 - 2.31 |

| Compound 5d | Alkaline Phosphatase | 1.469 |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 |

| 4-bromo-3,5-dihydroxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide | PARP-1 | 9.45 |

Note: The data presented are for related benzamide derivatives and serve to illustrate the type of data generated from enzyme inhibition assays. nih.govmdpi.comresearchgate.net

Cell-based assays are critical for assessing the biological effect of a compound on whole cells. Cytotoxicity assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are widely used to measure the anti-proliferative activity of benzamide derivatives against various cancer cell lines. researchgate.net In this method, cancer cells are seeded in 96-well plates and treated with different concentrations of the test compound. researchgate.net After a specific incubation period, MTT is added, which is converted by viable cells into a colored formazan (B1609692) product. The amount of formazan is proportional to the number of living cells and is quantified by measuring the absorbance at a specific wavelength. researchgate.net The concentration that inhibits 50% of cell growth is known as the GI₅₀ or IC₅₀ value. nih.govacs.org Such assays have been performed on cell lines including those for non-small cell lung cancer, breast cancer, and prostate cancer. nih.govresearchgate.netnih.gov

Interactive Data Table: Examples of Cytotoxicity of Benzamide Derivatives

| Compound | Cell Line | IC₅₀ (µM) |

| Compound C9 | NCI-H1581 (NSCLC) | 1.25 |

| NCDDNB | CWR-22 (Prostate) | 2.5 |

| NCDDNB | PC-3 (Prostate) | 2.5 |

| Bisamide 1 | U2OS | 0.018 |

Note: The data presented are for related benzamide derivatives and illustrate the outcomes of cytotoxicity assays. nih.govnih.govacs.org

The antimicrobial potential of benzamide derivatives is evaluated through susceptibility testing. The primary method used is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nanobioletters.comnih.gov The broth microdilution method is a common technique where a standardized inoculum of the bacteria is introduced into wells containing serial dilutions of the test compound. researchgate.net The MIC is determined by observing the lowest concentration at which no turbidity (bacterial growth) is observed. researchgate.net The agar (B569324) well diffusion method can also be used for initial screening, where the size of the inhibition zone around a well containing the compound indicates its activity. mdpi.com These tests are performed against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. nanobioletters.comnih.gov

Interactive Data Table: Examples of Antimicrobial Activity of Benzamide Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| Compound 5a | E. coli | 3.12 |

| Compound 5a | B. subtilis | 6.25 |

| Compound 6c | E. coli | 3.12 |

| Compound 6c | B. subtilis | 6.25 |

| TXH9179 | S. aureus (MRSA) | 0.25 |

Note: The data presented are for related benzamide derivatives and demonstrate the results of antimicrobial susceptibility testing. nanobioletters.comnih.gov

Pharmacokinetic (PK) and Pharmacodynamic (PD) Models (pre-clinical)

Preclinical pharmacokinetic and pharmacodynamic studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) by an organism, and what its effects are on the body over time. These studies are typically conducted in animal models, such as mice, rats, and dogs. nih.govfrontiersin.org

The pharmacokinetic profile of a benzamide derivative is determined by measuring its concentration in plasma and various tissues over time after administration. frontiersin.org This allows for the calculation of key parameters such as plasma clearance, volume of distribution, terminal elimination half-life, and oral bioavailability. nih.gov For instance, studies on related benzamide compounds have shown varying plasma clearance rates and bioavailability across different species. nih.gov

Pharmacodynamic models aim to correlate the drug concentration with its pharmacological effect. In oncology, this often involves using tumor xenograft models, where human tumor cells are implanted in immunocompromised mice. nih.gov Following treatment with the test compound, the inhibition of tumor growth is measured. nih.gov Additionally, biomarker assays can be developed to measure the inhibition of the drug's target in vivo. For example, a quantitative immunofluorescence assay can be used to measure the phosphorylation of a downstream substrate of a target kinase in tissue samples, such as hair follicles, to demonstrate target engagement. nih.gov

Lead Optimization and Compound Efficacy Studies

Lead optimization is the process by which a promising lead compound, identified through initial screening, is chemically modified to improve its properties. The goal is to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity. nih.gov This process often involves a structure-based design approach, where the three-dimensional structure of the target protein is used to guide the design of new analogues. nih.gov

For example, in the optimization of a 4-aminopyridine (B3432731) benzamide scaffold, modifications were made to improve the potency against the target kinase TYK2 and selectivity over other related kinases. nih.gov The newly synthesized compounds are then re-evaluated through the in vitro and in vivo assays described above. This iterative cycle of design, synthesis, and testing leads to the identification of a candidate compound with an optimal profile for further development. nih.govnih.gov Efficacy studies in relevant animal models of disease are then conducted to confirm that the optimized compound has the desired therapeutic effect in a living system. For an anticancer agent, this would involve demonstrating significant tumor growth inhibition in xenograft models. nih.gov

Computational Chemistry and Modeling Approaches

Molecular Docking Studies for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein. While direct molecular docking studies on "Benzamide, 4-bromo-N-4-pyridinyl-" are not extensively documented in publicly available literature, research on closely related analogs provides significant insights into its potential interactions.

For instance, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds as inhibitors of Rho-associated kinase-1 (ROCK1) have shown critical interactions within the enzyme's active site. peerj.comnih.gov These studies reveal that the pyridinyl and benzamide (B126) moieties are key for binding, often forming hydrogen bonds and hydrophobic interactions with amino acid residues. peerj.comnih.gov In one such study, the co-crystallized ligand, N-((2,3-Dihydrobenzo[b] nih.govresearchgate.netdioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide, demonstrated stabilization through both polar and hydrophobic interactions. nih.gov

Similarly, a novel compound, (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was identified as a potent elastase inhibitor through molecular docking, which predicted strong binding potential. nih.gov The docking of various benzamide derivatives into the active site of the FtsZ protein, a target for antimicrobial agents, has highlighted crucial hydrogen bond interactions with residues such as Val 207, Asn 263, and Leu 209. nih.gov These findings suggest that the amide linkage and the aromatic rings of "Benzamide, 4-bromo-N-4-pyridinyl-" are likely to be pivotal for its binding to biological targets.

| Analogous Compound | Target Protein | Key Interactions Observed | Reference |

|---|---|---|---|

| N-ethyl-4-(pyridin-4-yl)benzamide derivatives | Rho-associated kinase-1 (ROCK1) | Polar, non-polar, and hydrophobic interactions within the active site. | peerj.comnih.gov |

| (Z)-4-bromo-N-(4-butyl-3(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | Strong binding potential leading to potent inhibition. | nih.gov |

| Three-substituted benzamide derivatives | FtsZ protein | Hydrogen bond interactions with Val 207, Asn 263, Leu 209, Gly 205, and Asn-299. | nih.gov |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on benzamide analogs provide valuable data on molecular geometry, electronic properties, and reactivity. For example, a study on (2e)-3-(3-Bromo-4-methoxyphenyl)-1-(pyridin-2-yl)prop-2-en-1-one used DFT to calculate geometric parameters, which were found to be in good agreement with experimental data. researchgate.net

A key aspect of DFT studies is the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comresearchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. wikipedia.orgresearchgate.netnih.gov A smaller gap generally implies higher reactivity. researchgate.netnih.gov For benzamide, the HOMO-LUMO gap has been calculated to be approximately 5.611 eV. researchgate.net DFT calculations also allow for the simulation of the Molecular Electrostatic Potential (MEP) surface, which helps in predicting sites for electrophilic and nucleophilic attack. researchgate.net

| Analyzed Property | Significance | Example from Analog Studies | Reference |

|---|---|---|---|

| Optimized Geometry | Predicts bond lengths and angles. | Good agreement with experimental X-ray data for related benzamides. | researchgate.net |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | Calculated as ~5.611 eV for the parent benzamide molecule. | researchgate.net |

| Molecular Electrostatic Potential (MEP) | Identifies reactive sites for electrophilic and nucleophilic attacks. | Simulated for various benzamide and pyridine (B92270) derivatives to predict reactivity. | researchgate.net |

Pharmacophore Modeling

Pharmacophore modeling is a crucial step in drug design that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For the benzamide class of compounds, several pharmacophore models have been developed to understand their interaction with various biological targets.

A study on benzamide analogues as FtsZ inhibitors resulted in a five-featured pharmacophore model. This model included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings, which were deemed essential for their antimicrobial activity. nih.gov Another pharmacophore model for N-benzyl benzamide derivatives acting as melanogenesis inhibitors was developed to understand the ligand-receptor interactions. nih.gov Similarly, pharmacophore models for benzamide derivatives have been established for their inhibitory activity against histone deacetylases (HDACs) and Rho-associated kinase-1 (ROCK1). researchgate.nettandfonline.com These models commonly highlight the importance of aromatic rings, hydrogen bond donors and acceptors, and hydrophobic regions, all of which are present in the structure of "Benzamide, 4-bromo-N-4-pyridinyl-". researchgate.netnih.govtandfonline.comresearchgate.net

| Target/Activity | Key Pharmacophoric Features Identified in Benzamide Analogs | Reference |

|---|---|---|

| FtsZ Inhibition (Antimicrobial) | 1 Hydrogen Bond Acceptor, 1 Hydrogen Bond Donor, 1 Hydrophobic, 2 Aromatic Rings. | nih.gov |

| Melanogenesis Inhibition | 3D arrangement of local reactive descriptors determined by the Klopman index. | nih.gov |

| HDAC Inhibition (Anticancer) | Model includes features for zinc binding, hydrophobic interactions, and hydrogen bonding. | researchgate.netresearchgate.net |

| ROCK1 Inhibition | Reliable predictability with satisfactory validation parameters in CoMFA and CoMSIA models. | tandfonline.com |

In silico Pharmacokinetic Predictions and Drug-likeness Assessment

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a cost-effective method to evaluate the drug-like potential of a compound early in the discovery process. jonuns.com Studies on various benzamide and pyridine-containing derivatives have shown that these compounds generally exhibit good predicted pharmacokinetic profiles.

For instance, in silico ADMET analysis of sulfonamide derivatives containing a pyridine moiety predicted good human intestinal absorption (ranging from 93.10% to 95.93%) and compliance with Lipinski's rule of five, suggesting good oral bioavailability. mdpi.com Similarly, a study on new benzamide derivatives showed excellent predicted intestinal absorption (88.36% to 91.83%) and good blood-brain barrier permeability. mdpi.com The toxicity predictions in these studies indicated that many of the benzamide derivatives were non-toxic. jonuns.commdpi.com Such predictions are crucial for prioritizing compounds for further experimental testing.

| ADMET Property | Predicted Outcome for Analogous Compounds | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Generally high (often >88%). | Indicates good potential for oral absorption. | mdpi.commdpi.com |

| Blood-Brain Barrier (BBB) Permeability | Variable, with some analogs showing good permeability. | Important for CNS-targeting drugs. | mdpi.com |

| Lipinski's Rule of Five | Generally compliant. | Predicts drug-likeness and potential for oral activity. | mdpi.com |

| AMES Toxicity | Often predicted to be non-mutagenic. | Indicates a lower risk of causing genetic mutations. | mdpi.com |

| Hepatotoxicity | Variable; some analogs predicted to be non-hepatotoxic. | Assesses the risk of liver damage. | jonuns.commdpi.com |

Hirshfeld Surface and Crystal Packing Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. By mapping properties like dnorm (normalized contact distance) onto the surface, one can identify close contacts corresponding to hydrogen bonds and other interactions.

Studies on brominated benzamide derivatives and compounds containing pyridine rings reveal the nature of their crystal packing. For example, in the crystal structure of 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one, Hirshfeld analysis showed that H···H (19.5%), N···H (17.3%), C···H (15.5%), and Br···H (11.7%) interactions were the most significant contributors to the crystal packing. nih.govnih.govdocksci.com In another related structure, N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide, the dominant interactions were H···H (19.7%), C···H/H···C (14.8%), and Br···H/H···Br (12.4%). researchgate.net These analyses consistently show that hydrogen bonds and van der Waals forces, including those involving the bromine atom, play a crucial role in stabilizing the crystal lattice of such compounds. nih.govresearchgate.netresearchgate.net

| Interaction Type | Contribution in Analog 1* | Contribution in Analog 2** | Significance | Reference |

|---|---|---|---|---|

| H···H | 19.5% | 19.7% | Represents van der Waals forces. | nih.govresearchgate.net |

| N···H / H···N | 17.3% | - | Indicates hydrogen bonding. | nih.gov |

| C···H / H···C | 15.5% | 14.8% | Represents weak C-H···π or other van der Waals contacts. | nih.govresearchgate.net |

| Br···H / H···Br | 11.7% | 12.4% | Highlights the role of the bromine atom in halogen bonding and other contacts. | nih.govresearchgate.net |

| O···H / H···O | 11.0% | - | Indicates hydrogen bonding. | nih.gov |

*Analog 1: 1-(4-bromophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethan-1-one. nih.govnih.govdocksci.com

**Analog 2: N-(4-bromophenylcarbamothioyl)-4-fluorobenzamide. researchgate.net

Prediction of Physicochemical Properties Relevant to Biological Activity

Computational tools can reliably predict various physicochemical properties that are critical for a compound's biological activity, such as its ability to cross cell membranes and interact with targets. Key properties include the logarithm of the octanol-water partition coefficient (XLogP3), molecular weight, and the number of hydrogen bond donors and acceptors.

For the closely related isomer, "4-bromo-N-(pyridin-2-yl)benzamide," these properties have been computed and are available in databases like PubChem. These values provide a strong indication of the likely properties of "Benzamide, 4-bromo-N-4-pyridinyl-". The predicted properties suggest that the compound has a moderate lipophilicity (XLogP3 of 3.2) and a molecular weight that falls within the typical range for drug-like molecules. The presence of hydrogen bond donors and acceptors is crucial for forming specific interactions with biological macromolecules.

| Property | Predicted Value for 4-bromo-N-(pyridin-2-yl)benzamide | Significance | Reference |

|---|---|---|---|

| Molecular Weight | 277.12 g/mol | Influences absorption and distribution. | nih.gov |

| XLogP3 | 3.2 | A measure of lipophilicity, affecting solubility and membrane permeability. | nih.gov |

| Hydrogen Bond Donor Count | 1 | Potential to donate a hydrogen atom to form a hydrogen bond. | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Potential to accept a hydrogen atom to form a hydrogen bond. | nih.gov |

| Rotatable Bond Count | 2 | Relates to conformational flexibility. | nih.gov |

| Topological Polar Surface Area (TPSA) | 42 Ų | Predicts drug transport properties. | nih.gov |

Advanced Characterization Techniques for Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR allows for the precise mapping of the molecular framework.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a related compound, 4-bromo-N-(pyridin-2-yl)benzamide, the aromatic protons typically appear in the range of δ 6.95–8.15 ppm. For Benzamide (B126), 4-bromo-N-4-pyridinyl-, the protons on the 4-bromophenyl ring and the 4-pyridinyl ring would exhibit distinct chemical shifts and coupling patterns. The protons on the pyridine (B92270) ring adjacent to the nitrogen atom are expected to be the most deshielded.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information by revealing the chemical environment of each carbon atom. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift, often in the range of 165-170 ppm. The carbon atom attached to the bromine will also have a characteristic chemical shift. For instance, in a similar compound, 4-bromo-N-methylbenzamide, the carbon signals were observed, and in another, N-(4-(tert-butyl)phenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide, the carbonyl carbon appeared at δ 163.71 ppm. rsc.orgmdpi.com

| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 4-bromo-N-(pyridin-2-yl)benzamide | ¹H | 6.95–8.15 (aromatic) | |

| 4-bromo-N-methylbenzamide | ¹³C | 167.3 (C=O) | rsc.org |

| N-(4-(tert-butyl)phenyl)-2-chloro-5-(5-(3,6-dichloropyridin-2-yl)-1,2,4-oxadiazol-3-yl)benzamide | ¹³C | 163.71 (C=O) | mdpi.com |

Mass Spectrometry (MS/ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar molecules like Benzamide, 4-bromo-N-4-pyridinyl-.

The molecular weight of Benzamide, 4-bromo-N-4-pyridinyl- is 277.12 g/mol . nih.gov In an ESI-MS experiment, the compound is expected to show a prominent molecular ion peak [M+H]⁺ at m/z 278. The presence of bromine would be indicated by a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by two m/z units ([M]⁺ and [M+2]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation of the molecular ion would likely involve cleavage of the amide bond, yielding fragments corresponding to the 4-bromobenzoyl cation and the 4-aminopyridine (B3432731) radical cation.

| Compound | Technique | [M+H]⁺ (m/z) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|

| Benzamide, 4-bromo-N-4-pyridinyl- | ESI-MS | 278 | 184/186 (4-bromobenzoyl), 94 (4-aminopyridine) | nih.gov |

| 4-bromo-N-(pyridin-2-yl)benzamide | GC-MS | - | Molecular ion peak at m/z 310 for a related compound |

X-ray Crystallography for Molecular Geometry and Crystal Structure

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which define the molecular geometry and conformation.

While the specific crystal structure of Benzamide, 4-bromo-N-4-pyridinyl- is not detailed in the provided search results, analysis of similar structures, such as 4-bromo-N-(2-hydroxyphenyl)benzamide and 4-bromo-N-phenyl-benzamide, offers valuable insights. nih.govnih.govnih.gov In these related structures, the amide group is typically planar. The dihedral angle between the phenyl ring and the pyridinyl ring is a key conformational feature. In 4-bromo-N-phenyl-benzamide, the dihedral angle between the two aromatic rings is 58.63 (9)°. nih.gov Crystal packing is often stabilized by intermolecular hydrogen bonds, typically involving the amide N-H group as a donor and the carbonyl oxygen or pyridine nitrogen as an acceptor. nih.govnih.gov

| Compound | Crystal System | Space Group | Key Dihedral Angle | Reference |

|---|---|---|---|---|

| 4-bromo-N-(2-hydroxyphenyl)benzamide | - | - | Dihedral angle between the two aromatic rings: 80.7 (2)° | nih.govnih.gov |

| 4-bromo-N-phenyl-benzamide | - | - | Dihedral angle between the phenyl and 4-bromophenyl rings: 58.63 (9)° | nih.gov |

| N-{[(4-bromophenyl)amino]carbonothioyl}benzamide | Monoclinic | P2₁/n | - | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

For Benzamide, 4-bromo-N-4-pyridinyl-, the IR spectrum would exhibit several characteristic absorption bands. A key feature would be the N-H stretching vibration of the amide group, typically appearing as a sharp band in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is also very intense and is expected around 1650-1680 cm⁻¹. Other significant absorptions would include C-N stretching, aromatic C-H stretching, and C-Br stretching vibrations. For comparison, the amide C=O stretch in 4-bromo-N-(pyridin-2-yl)benzamide is observed around 1650 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amide (N-H) | Stretching | 3300-3500 | rsc.orgchemicalbook.comnist.gov |

| Amide (C=O) | Stretching (Amide I) | 1650-1680 | rsc.org |

| Aromatic (C-H) | Stretching | ~3000-3100 | rsc.org |

| Aromatic (C=C) | Stretching | ~1400-1600 | rsc.org |

| C-Br | Stretching | 500-600 | chemicalbook.com |

High-Performance Liquid Chromatography (HPLC) for Purity Validation

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is widely used to assess the purity of synthesized compounds.

For the purity validation of Benzamide, 4-bromo-N-4-pyridinyl-, a reversed-phase HPLC method would typically be employed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with a small amount of an acid like formic acid or trifluoroacetic acid to improve peak shape. The compound would elute at a specific retention time under defined conditions. A pure sample should exhibit a single, sharp, and symmetrical peak. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. While specific HPLC conditions for this exact compound are not available in the provided results, the general procedure for related amides involves purification by column chromatography, which is a form of liquid chromatography, often using a mobile phase like n-heptane/ethyl acetate (B1210297). rsc.org

Future Research Directions and Translational Potential Pre Clinical

Exploration of Novel Biological Targets and Pathways

The precise molecular interactions of Benzamide (B126), 4-bromo-N-4-pyridinyl- are an area of active investigation. The broader family of benzamides is known to exert its effects through various mechanisms, including the inhibition of enzymes critical for cancer cell proliferation and survival, such as histone deacetylases (HDACs). nih.gov The specific biological activity of 4-bromo-N-4-pyridinyl-benzamide is contingent on its unique interactions with biological targets, which are being elucidated through in vitro and in vivo studies. nih.gov

Future research will likely focus on identifying novel protein kinases, signaling pathways, and other cellular components that are modulated by this compound. For instance, related N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest in liver cancer cells through the p53/p21-dependent pathway, suggesting a potential avenue of exploration for 4-bromo-N-4-pyridinyl-benzamide. nih.gov The presence of the bromine atom and the pyridinyl group are key structural features that will guide the search for its specific molecular targets. nih.gov Understanding these interactions at a molecular level is paramount for defining its therapeutic potential and identifying patient populations that may benefit most from its application.

Development of Next-Generation Pyridinyl Benzamide Analogues with Enhanced Potency and Selectivity

The development of next-generation analogues of Benzamide, 4-bromo-N-4-pyridinyl- is a critical step in optimizing its therapeutic profile. By systematically modifying the core structure, researchers aim to enhance its potency against specific biological targets while minimizing off-target effects. This process, known as structure-activity relationship (SAR) analysis, is a cornerstone of modern drug discovery.

Several strategies are being employed in the development of novel pyridinyl benzamide analogues. One approach involves the synthesis of derivatives with different substituents on the benzamide and pyridine (B92270) rings to improve efficacy and pharmacokinetic properties. For example, research on other benzamide series has shown that the introduction of specific functional groups can lead to highly potent and selective inhibitors of targets such as discoidin domain receptor 1 (DDR1) and the Hedgehog signaling pathway. rroij.comnih.gov

Furthermore, studies on pyridyl benzamides as inhibitors of the kinetoplastid Trypanosoma brucei have demonstrated that modifications at specific positions can block metabolism and modulate solubility, leading to compounds with significantly improved activity. nih.govijsrtjournal.com The insights gained from these related studies will inform the rational design of novel 4-bromo-N-4-pyridinyl-benzamide analogues with superior therapeutic potential.

Application in Combination Therapies in Pre-clinical Models

To enhance therapeutic efficacy and overcome potential drug resistance, the application of Benzamide, 4-bromo-N-4-pyridinyl- in combination with other therapeutic agents is a promising avenue of preclinical research. The rationale behind combination therapy is to target multiple, often complementary, cellular pathways simultaneously, leading to a synergistic anti-cancer effect.

While specific preclinical combination studies involving 4-bromo-N-4-pyridinyl-benzamide are not yet widely published, research on other benzamide derivatives provides a strong foundation for this approach. For instance, the benzamide riboside has been studied in cancer chemotherapy models, and while caution is advised due to potential side effects like myelosuppression, its potent cytotoxicity makes it a candidate for inclusion in multidrug regimens. nih.gov Another study on 5-methyl-N4-aryl-furo[2,3-d]pyrimidines highlights their potential as single agents with the capacity for combination chemotherapy. rsc.org

Future preclinical studies will likely investigate the synergistic effects of 4-bromo-N-4-pyridinyl-benzamide with established chemotherapeutic drugs, targeted therapies, and immunotherapies in various cancer models. Isobologram analysis, a method to determine the nature of the interaction between two drugs, will be a key tool in these investigations, as demonstrated in studies with other compound classes. nih.gov

Understanding Resistance Mechanisms to Pyridinyl Benzamide Action

The development of drug resistance is a major challenge in cancer therapy. Therefore, a proactive approach to understanding potential resistance mechanisms to Benzamide, 4-bromo-N-4-pyridinyl- is essential for its long-term clinical success.

Preclinical research will focus on identifying the molecular changes within cancer cells that lead to reduced sensitivity to this compound. Drawing from studies on other heterocyclic compounds, several potential resistance mechanisms can be anticipated. These include:

Target Alteration: Mutations in the gene encoding the primary biological target of the compound can prevent effective binding. rsc.org

Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCG2, can actively pump the drug out of the cancer cell, reducing its intracellular concentration and efficacy. nih.gov Notably, some novel benzamide derivatives have been shown to reverse this type of multidrug resistance. nih.gov

Metabolic Alterations: Changes in the activity of enzymes involved in the activation or inactivation of the drug can also confer resistance. For example, resistance to benzamide riboside has been linked to both an increase in its target enzyme, IMP dehydrogenase, and a decrease in the enzyme responsible for its conversion to the active metabolite. nih.gov

Activation of Alternative Pathways: Cancer cells may develop resistance by upregulating alternative signaling pathways to bypass the inhibitory effects of the drug.